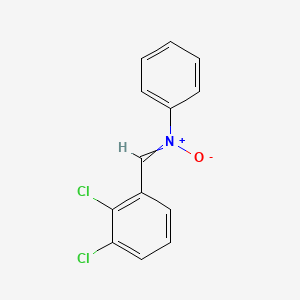![molecular formula C21H29N3O6 B8538650 tert-butyl 4-[(4-nitrophenyl)methoxycarbonyl-prop-2-enylamino]piperidine-1-carboxylate](/img/structure/B8538650.png)
tert-butyl 4-[(4-nitrophenyl)methoxycarbonyl-prop-2-enylamino]piperidine-1-carboxylate
概要
説明
tert-butyl 4-[(4-nitrophenyl)methoxycarbonyl-prop-2-enylamino]piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are often used in various chemical and pharmaceutical applications due to their unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(4-nitrophenyl)methoxycarbonyl-prop-2-enylamino]piperidine-1-carboxylate typically involves multiple steps:
Protection of Piperidine: The piperidine ring is first protected using a tert-butoxycarbonyl (Boc) group.
Introduction of Allylamino Group: An allylamino group is introduced to the protected piperidine.
Protection of Allylamino Group: The allylamino group is then protected using a 4-nitrobenzyloxycarbonyl (NBOC) group.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes using automated reactors, optimizing reaction conditions (temperature, pressure, solvents), and purification techniques like chromatography.
化学反応の分析
Types of Reactions
tert-butyl 4-[(4-nitrophenyl)methoxycarbonyl-prop-2-enylamino]piperidine-1-carboxylate can undergo various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield amines.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving piperidine derivatives.
Medicine: Could be explored for pharmaceutical applications, such as drug development.
Industry: Used in the production of various chemical products.
作用機序
The mechanism of action for this compound would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would require detailed studies.
類似化合物との比較
Similar Compounds
1-(tert-Butoxycarbonyl)-4-aminopiperidine: Similar structure but lacks the allylamino and nitrobenzyloxycarbonyl groups.
4-(N-(4-nitrobenzyloxycarbonyl)-allylamino)piperidine: Similar but without the Boc protection on the piperidine ring.
Uniqueness
tert-butyl 4-[(4-nitrophenyl)methoxycarbonyl-prop-2-enylamino]piperidine-1-carboxylate is unique due to the combination of protective groups and functional groups, making it versatile for various chemical reactions and applications.
特性
分子式 |
C21H29N3O6 |
|---|---|
分子量 |
419.5 g/mol |
IUPAC名 |
tert-butyl 4-[(4-nitrophenyl)methoxycarbonyl-prop-2-enylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H29N3O6/c1-5-12-23(17-10-13-22(14-11-17)19(25)30-21(2,3)4)20(26)29-15-16-6-8-18(9-7-16)24(27)28/h5-9,17H,1,10-15H2,2-4H3 |
InChIキー |
BYEJYUXYMNGEDN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(CC=C)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[4-(Methoxy)butyl]cyclopentane carboxylic acid](/img/structure/B8538605.png)



![(R)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one](/img/structure/B8538618.png)
![4-Methoxy-3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B8538626.png)


